N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide
Description
N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a pyrimidine-derived acetamide featuring a 2-bromo-4-methylphenyl substituent and a pyridinyl moiety at the pyrimidine C4 position. The compound is synthesized via alkylation of 2-thiopyrimidin-4-one intermediates using chloroacetamide derivatives under basic conditions, as described for structurally related analogs . Its design integrates halogenated aromatic and heteroaromatic groups, which are common in medicinal chemistry for modulating target affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-12-6-7-15(14(20)9-12)23-18(25)11-24-13(2)22-17(10-19(24)26)16-5-3-4-8-21-16/h3-10H,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRDJWOXOXBQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=NC(=CC2=O)C3=CC=CC=N3)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Starting with 4-methylphenyl, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.
Acylation: The brominated product undergoes acylation with acetic anhydride or acetyl chloride to introduce the acetamide group.
Pyrimidine Formation: The acetamide intermediate is then reacted with 2-methyl-4-(pyridin-2-yl)pyrimidine under conditions that promote cyclization, such as heating in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: De-brominated derivatives
Substitution: Amino, thiol, or alkoxy derivatives
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in the aryl/heteroaryl substituents on the acetamide or pyrimidine moieties. These variations influence physicochemical properties and synthetic yields:
Key Observations:
- Halogen Effects: The bromine atom in the target compound and analog 5.5 enhances molecular weight and lipophilicity compared to non-halogenated analogs (e.g., 5.12, 5.15).
- Substituent Position: The 2-bromo-4-methylphenyl group in the target compound introduces ortho-substitution, which is absent in analog 5.5 (para-bromophenyl).
- Synthetic Efficiency : Higher yields (e.g., 79% for 5.5 vs. 60% for 5.15) correlate with simpler aryl substituents, suggesting steric or electronic challenges in synthesizing bulkier analogs .
Physicochemical and Spectral Properties
- Melting Points: Brominated analogs (e.g., 5.5) exhibit higher melting points (>259°C) compared to non-halogenated derivatives (196–226°C), suggesting stronger intermolecular forces (e.g., halogen bonding) .
- ¹H NMR Trends : The pyrimidine CH-5 proton resonates near 5.98–6.05 ppm across analogs, indicating minimal electronic perturbation from aryl substituents. NHCO protons appear deshielded (10.01–10.22 ppm), consistent with hydrogen bonding .
Broader Structural Classes
Compounds from and (e.g., quinoline-indoline hybrids, tetrahydro-pyrimidinyl derivatives) share acetamide functionalization but differ significantly in core scaffolds. These molecules may target diverse biological pathways, precluding direct comparison without pharmacological data .
Biological Activity
N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a brominated aromatic ring, a pyrimidine moiety, and an acetamide functional group, which together contribute to its unique biological activity. The molecular formula is CHBrNO, with a molecular weight of approximately 340.21 g/mol.
Structural Characteristics
The structural components of this compound suggest various biological interactions:
- Brominated Phenyl Ring : The presence of bromine may enhance lipophilicity and alter the reactivity profile.
- Pyrimidine Moiety : Known for its role in nucleic acid metabolism and enzyme inhibition.
- Acetamide Group : Often associated with enhanced solubility and bioavailability.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially reducing cytokine production and inflammation markers.
- Antimicrobial Activity : Structural analogs have demonstrated efficacy against various bacterial strains, suggesting potential for similar activity in this compound.
The biological activity of this compound is likely mediated through interactions with specific enzymes and receptors:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing DNA synthesis and thus affecting rapidly dividing cells, such as cancer cells .
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell growth and survival .
Comparative Analysis with Related Compounds
A comparative analysis helps elucidate the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-2-(3-cyclopropyl-6-oxo-pyridazin)acetamide | Chlorinated aromatic ring | Different halogen may alter reactivity |
| N-(4-methylphenyl)-2-(5-fluoro-pyrimidin)acetamide | Fluorinated pyrimidine | Potentially different biological activity due to fluorination |
| N-(3-bromo-pyridin-4-yloxy)acetamide | Brominated pyridine | Different core structure impacting interaction profiles |
This table highlights how variations in halogenation and structural components can influence biological activity, emphasizing the potential specificity of N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-y)pyrimidin-1(6H)-yl)acetamide.
Q & A
Q. How can the compound’s mechanism of action be probed in enzyme inhibition assays?
Q. What in vitro models are suitable for evaluating cytotoxicity and selectivity?
- Methodology :
- MTT assay : Test IC₅₀ in cancer vs. normal cell lines (e.g., HeLa vs. HEK293) .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescence .
- hERG inhibition screening : Use patch-clamp to assess cardiac toxicity risk .
Advanced Characterization
Q. How can researchers characterize tautomeric equilibria in the pyrimidinone core?
Q. What crystallographic techniques resolve steric effects of the 2-bromo-4-methylphenyl group?
- Methodology :
- SC-XRD : Collect data at 100 K to determine dihedral angles between aromatic rings .
- Hirshfeld surface analysis : Map close contacts (e.g., Br⋯H interactions) .
- DFT geometry optimization : Compare experimental vs. calculated bond lengths .
Troubleshooting and Reproducibility
Q. How can low yields in the final amidation step be improved?
- Methodology :
- Activation of carboxylates : Pre-form active esters (e.g., NHS esters) to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 12 hr to 30 min .
- Purification : Use flash chromatography (SiO₂, EtOAc/hexane) or recrystallization .
Q. What controls ensure reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
